molecular formula C21H19N3OS B14114303 (E)-N-(4-(phenyldiazenyl)phenyl)-2-(p-tolylthio)acetamide CAS No. 1006788-18-6

(E)-N-(4-(phenyldiazenyl)phenyl)-2-(p-tolylthio)acetamide

Cat. No.: B14114303
CAS No.: 1006788-18-6
M. Wt: 361.5 g/mol
InChI Key: NXLMSCHRPXYDSA-UHFFFAOYSA-N
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Description

(E)-N-(4-(phenyldiazenyl)phenyl)-2-(p-tolylthio)acetamide is an organic compound that features a diazenyl group (phenyldiazenyl) and a thioether (p-tolylthio) attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(4-(phenyldiazenyl)phenyl)-2-(p-tolylthio)acetamide typically involves the following steps:

    Diazotization Reaction: Aniline is diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with 4-aminophenyl acetamide to form the phenyldiazenyl derivative.

    Thioether Formation: The phenyldiazenyl derivative is reacted with p-tolylthiol in the presence of a base to form the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(4-(phenyldiazenyl)phenyl)-2-(p-tolylthio)acetamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.

    Reduction: The diazenyl group can be reduced to form the corresponding hydrazine derivative.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted acetamide derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (E)-N-(4-(phenyldiazenyl)phenyl)-2-(p-tolylthio)acetamide depends on its specific application:

    Biological Activity: It may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways.

    Chemical Reactions: The diazenyl and thioether groups can participate in various chemical transformations, influencing the reactivity and stability of the compound.

Comparison with Similar Compounds

Similar Compounds

    (E)-N-(4-(phenyldiazenyl)phenyl)-2-(phenylthio)acetamide: Similar structure but with a phenylthio group instead of a p-tolylthio group.

    (E)-N-(4-(phenyldiazenyl)phenyl)-2-(methylthio)acetamide: Similar structure but with a methylthio group instead of a p-tolylthio group.

Properties

CAS No.

1006788-18-6

Molecular Formula

C21H19N3OS

Molecular Weight

361.5 g/mol

IUPAC Name

2-(4-methylphenyl)sulfanyl-N-(4-phenyldiazenylphenyl)acetamide

InChI

InChI=1S/C21H19N3OS/c1-16-7-13-20(14-8-16)26-15-21(25)22-17-9-11-19(12-10-17)24-23-18-5-3-2-4-6-18/h2-14H,15H2,1H3,(H,22,25)

InChI Key

NXLMSCHRPXYDSA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)NC2=CC=C(C=C2)N=NC3=CC=CC=C3

Origin of Product

United States

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